molecular formula C12H9BrFN3S B2504577 (3-Bromo-4-fluorophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide CAS No. 1436267-00-3

(3-Bromo-4-fluorophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide

Cat. No. B2504577
CAS RN: 1436267-00-3
M. Wt: 326.19
InChI Key: BOENTCXHXUMYQF-UHFFFAOYSA-N
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Description

The compound (3-Bromo-4-fluorophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide is a chemical entity that is presumed to have a complex structure involving a bromo-fluorophenyl group, a thiazole moiety, and a cyanamide group. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and the methods used to analyze them. For instance, the synthesis and analysis of a coumarin-based fluorescent ATRP initiator with a bromophenyl group are detailed in one study , and the synthesis of thiazolidin-2-cyanamide derivatives is described in another . These studies can offer indirect information on the synthesis and properties of related compounds.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of a halogenated compound with a nitrogen-containing heterocycle. For example, the reaction of thiazolidin-2-cyanamide with substituted benzyl bromide compounds in acetonitrile at room temperature afforded various thiazolidin-2-cyanamide derivatives . Similarly, the synthesis of the coumarin-based compound involved a brominated precursor . These methods suggest that the synthesis of this compound could potentially be achieved through a halogen-nitrogen reaction under suitable conditions.

Molecular Structure Analysis

The molecular structure of compounds is often determined using techniques such as NMR, FT-IR spectroscopy, and X-ray crystallography. The papers describe the use of these techniques to elucidate the structures of synthesized compounds . For the compound , similar analytical methods would likely be employed to confirm its molecular structure, including the positions of the bromo and fluoro substituents on the phenyl ring, the configuration of the thiazole, and the attachment of the cyanamide group.

Chemical Reactions Analysis

The reactivity of a compound like this compound would be influenced by the functional groups present. The bromo and fluoro substituents are known to affect the electron density on the aromatic ring, which could influence its participation in further chemical reactions. The presence of the cyanamide group could also introduce reactivity towards nucleophiles. While the provided papers do not discuss the reactivity of the exact compound, they do provide examples of how similar functional groups behave in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The papers provided discuss the crystal structures of related compounds, which can give insights into the physical properties such as melting points, solubility, and crystal packing . The chemical properties, such as stability and reactivity, can be inferred from the functional groups present in the molecule. For example, the presence of a bromo group could suggest potential for use in further substitution reactions, while the cyanamide group could indicate hydrogen bonding capabilities.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of thiazolidin-cyanamide derivatives, highlighting the versatility of similar compounds in creating a range of derivatives with potential applications in material science and as intermediates in pharmaceuticals. For instance, the reaction of thiazolidin-2-cyanamide with substituted benzyl bromide compounds in acetonitrile yielded a series of derivatives characterized by various spectroscopic techniques, demonstrating the structural diversity achievable with such frameworks (Wang et al., 2020).

Photodynamic Therapy Applications

Compounds structurally similar to "(3-Bromo-4-fluorophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide" have been synthesized and characterized for their potential in photodynamic therapy (PDT). A study on new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, substituted with new benzenesulfonamide derivative groups containing schiff base, highlights their utility as Type II photosensitizers for cancer treatment in PDT due to their excellent fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds derived from or related to "this compound." For example, research on fluorinated benzothiazolo imidazole compounds has demonstrated promising antimicrobial activity, suggesting the potential of similar compounds in developing new antimicrobial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

properties

IUPAC Name

(3-bromo-4-fluorophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFN3S/c1-8-6-18-12(16-8)5-17(7-15)9-2-3-11(14)10(13)4-9/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOENTCXHXUMYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN(C#N)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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